N-(1,3-benzothiazol-2-yl)-N-[2-(1H-pyrazol-1-yl)ethyl]-2H-1,3-benzodioxole-5-carboxamide
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Overview
Description
N-(1,3-benzothiazol-2-yl)-N-[2-(1H-pyrazol-1-yl)ethyl]-2H-1,3-benzodioxole-5-carboxamide: is a complex organic compound that features a benzothiazole ring, a pyrazole ring, and a benzodioxole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzothiazol-2-yl)-N-[2-(1H-pyrazol-1-yl)ethyl]-2H-1,3-benzodioxole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzothiazole Ring: This can be achieved by the cyclization of 2-aminothiophenol with carbon disulfide and subsequent oxidation.
Formation of the Pyrazole Ring: This involves the reaction of hydrazine with an α,β-unsaturated carbonyl compound.
Formation of the Benzodioxole Ring: This can be synthesized by the cyclization of catechol with formaldehyde.
Coupling Reactions: The final step involves coupling the benzothiazole, pyrazole, and benzodioxole intermediates through amide bond formation using reagents such as carbodiimides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbonyl group of the carboxamide, potentially forming amines.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens (chlorine, bromine) or nitrating agents (nitric acid).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.
Material Science: It can be incorporated into polymers to enhance their thermal and mechanical properties.
Biology and Medicine
Antimicrobial Agents: The compound has potential as an antimicrobial agent due to its ability to interact with bacterial enzymes.
Cancer Research: It may act as an inhibitor of specific enzymes involved in cancer cell proliferation.
Industry
Dye and Pigment Production: The compound can be used as a precursor in the synthesis of dyes and pigments due to its aromatic structure.
Pharmaceuticals: It can be used in the development of new drugs targeting specific biological pathways.
Mechanism of Action
The mechanism of action of N-(1,3-benzothiazol-2-yl)-N-[2-(1H-pyrazol-1-yl)ethyl]-2H-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets. For example:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Signal Transduction Pathways: It can modulate signal transduction pathways by interacting with receptors or other signaling molecules, leading to altered cellular responses.
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-benzothiazol-2-yl)-N-[2-(1H-imidazol-1-yl)ethyl]-2H-1,3-benzodioxole-5-carboxamide
- N-(1,3-benzothiazol-2-yl)-N-[2-(1H-triazol-1-yl)ethyl]-2H-1,3-benzodioxole-5-carboxamide
Uniqueness
- Structural Features : The presence of both benzothiazole and pyrazole rings in the same molecule is unique and contributes to its diverse reactivity and potential applications.
- Biological Activity : The specific arrangement of functional groups in this compound may result in unique interactions with biological targets, making it a promising candidate for drug development.
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-N-(2-pyrazol-1-ylethyl)-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O3S/c25-19(14-6-7-16-17(12-14)27-13-26-16)24(11-10-23-9-3-8-21-23)20-22-15-4-1-2-5-18(15)28-20/h1-9,12H,10-11,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNDXEWFGRDUWHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)N(CCN3C=CC=N3)C4=NC5=CC=CC=C5S4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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